Trithiolanes
Trithiolanes are a class of organic compounds characterized by the presence of three thiol (sulfur-hydrogen) groups in their structure, which can form hydrogen bonds and participate in various chemical reactions. These molecules exhibit diverse properties due to the unique arrangement of sulfur atoms and can be utilized in a wide range of applications such as catalysis, materials science, and drug discovery.
In catalytic processes, trithiolanes act as potent Lewis acid catalysts or nucleophilic reagents. They are often employed in the synthesis of complex organic molecules through ring-opening reactions, coupling reactions, and other transformational steps. Moreover, their thiol functionality enables them to interact with metal ions, making them useful in designing multifunctional materials.
Additionally, due to their unique chemical properties, trithiolanes find applications in drug design as potential bioactive compounds or prodrugs. They can be incorporated into molecular scaffolds to modulate pharmacological activities and improve therapeutic outcomes. The tunability of trithiolane structures allows for the optimization of drug candidates towards specific targets, enhancing their efficacy and selectivity.
Overall, trithiolanes represent a versatile class of compounds with promising potential in both academic research and industrial applications.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
3,5-Diisobutyl-1,2,4-trithiolane | 92900-67-9 | C10H20S3 |
![]() |
3,5-Dimethyl-1,2,4-trithiolane | 23654-92-4 | C4H8S3 |
![]() |
1,2,4-trithiolane 1-Soxide | 58966-91-9 | C2H4OS3 |
![]() |
3-Isopropyl-5-(2-methylpropyl)-1,2,4-trithiolane | 134281-11-1 | C9H18S3 |
![]() |
1,2,4-Trithiolane, 3-methyl-5-pentyl- | 101517-93-5 | C8H16S3 |
![]() |
1,2,4-Trithiolane, 3-ethyl-5-methyl-, cis- | 69098-45-9 | C5H10S3 |
![]() |
3-Ethyl-5-(2-methylpropyl)-1,2,4-trithiolane | 151261-43-7 | C8H16S3 |
![]() |
1,2,4-Trithiolane, 3,5-diethyl-, trans- | 38348-26-4 | C6H12S3 |
![]() |
1,2,4-Trithiolane, 3,5-diethyl-, cis- | 38348-25-3 | C6H12S3 |
![]() |
1,2,4-Trithiolane,3,5-bis(2-methylpropyl)-, cis- (9CI) | 78448-46-1 | C10H20S3 |
Related Literature
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Recommended suppliers
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products